molecular formula C17H28N4O3 B6916877 N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B6916877
M. Wt: 336.4 g/mol
InChI Key: ZTFBPAGKUGWXKS-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide is a complex organic compound with a unique structure that combines a pyrazole ring with a pyrrolidinone moiety

Properties

IUPAC Name

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-6-13-12(17(24-5)20(4)19-13)10-18-16(23)15(11(2)3)21-9-7-8-14(21)22/h11,15H,6-10H2,1-5H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBPAGKUGWXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CNC(=O)C(C(C)C)N2CCCC2=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall properties.

Uniqueness

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide is unique due to its combination of a pyrazole ring with a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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